molecular formula C7H8BNO2 B1461980 (E)-(2-(Pyridin-3-yl)vinyl)boronic acid CAS No. 352525-93-0

(E)-(2-(Pyridin-3-yl)vinyl)boronic acid

Cat. No.: B1461980
CAS No.: 352525-93-0
M. Wt: 148.96 g/mol
InChI Key: WSLMUYDNWFCHOD-UHFFFAOYSA-N
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Description

(E)-(2-(Pyridin-3-yl)vinyl)boronic acid is a versatile organoboron building block integral to modern chemical synthesis and medicinal chemistry research. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, a pivotal method for carbon-carbon bond formation that is essential for constructing complex biaryl structures found in pharmaceuticals and organic materials . The compound's structure, featuring both a vinylboronic acid and a pyridyl group, makes it a valuable substrate for generating molecular diversity in drug discovery pipelines. In pharmaceutical research, boronic acids have emerged as privileged structures in medicinal chemistry. They are key components in the design of enzyme inhibitors, notably proteasome inhibitors used in anticancer therapies, by facilitating reversible covalent interactions with biological targets . Furthermore, the integration of boronic acids into peptides and other biomolecules is a rapidly advancing field. Late-stage hydroboration techniques allow for the incorporation of boronic acid functionalities into complex molecules, enabling applications in glycan-specific recognition, targeted drug delivery, and diagnostic systems . This reagent is also of significant interest in the development of boronic acid bioisosteres, such as those mimicking combretastatin A-4, which have demonstrated potent, low nanomolar cytotoxicity in cancer cell lines, highlighting their potential as anticancer agents . The unique ability of boronic acids to form reversible covalent bonds with diols also opens avenues in chemical biology for sensing, bioconjugation, and the development of smart materials . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-pyridin-3-ylethenylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLMUYDNWFCHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CN=CC=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699385
Record name [2-(Pyridin-3-yl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-93-0
Record name [2-(Pyridin-3-yl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of (E)-(2-(Pyridin-3-yl)vinyl)boronic acid typically involves the formation of the vinylboronic acid moiety attached to the pyridin-3-yl group, ensuring the (E)-configuration of the vinyl group. The most common approaches include:

Preparation via Miyaura Borylation of Vinyl Halides

One of the most reliable methods is the palladium-catalyzed Miyaura borylation of vinyl halides or vinyl triflates derived from pyridin-3-yl precursors.

  • Procedure : The vinyl halide (e.g., 3-pyridylvinyl bromide or chloride) is reacted with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2, with a base like potassium acetate or potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide or dioxane/water mixture).
  • Conditions : Typically heated between 80–130 °C for several hours.
  • Outcome : The reaction introduces the boronate ester group, which can be hydrolyzed to the boronic acid.
  • Advantages : Good stereocontrol to obtain the (E)-isomer, high yields, and functional group tolerance.
  • Example : In related systems, borylation of aryl halides with pinB-Bpin catalyzed by Pd complexes such as Pd(OMs)(XPhos) has been reported with yields around 60–80%.

Organolithium or Grignard Reagent Route

Another method involves the generation of a vinyl organolithium or vinyl Grignard intermediate from a suitable vinyl halide or precursor, followed by quenching with a boron electrophile.

  • Preparation of Vinyl Organometallic : Treatment of a vinyl halide with n-butyllithium or magnesium metal generates the vinyl lithium or vinyl magnesium bromide species.
  • Reaction with Boron Electrophile : The organometallic intermediate is reacted with trialkyl borates (e.g., trimethyl borate) or boron halides to form the corresponding boronic acid after hydrolysis.
  • Stereoselectivity : The stereochemistry of the vinyl organometallic intermediate is generally retained, allowing for the (E)-isomer to be obtained.
  • Notes on Boron Reagents : Diisopropylaminoborane (BH2-N(iPr)2) can be prepared and used for synthesis of organoboron compounds via reaction with Grignard reagents at low temperature, providing a route to vinylboronic acids.

Direct Hydroboration of Alkynyl Pyridine Derivatives

Hydroboration of alkynyl pyridine derivatives can also yield vinylboronic acids:

  • Process : The alkyne bearing a pyridin-3-yl substituent undergoes hydroboration with borane reagents such as catecholborane or pinacolborane.
  • Catalysts : This reaction can be catalyzed by transition metals like rhodium or iridium complexes to control regio- and stereoselectivity.
  • Outcome : Markovnikov or anti-Markovnikov addition can be directed to obtain the (E)-vinylboronic acid.
  • Limitations : Requires careful control to avoid over-reduction or side reactions.

Hydrolysis of Boronate Esters

Often, the initial product of borylation is a boronate ester (e.g., pinacol ester), which must be hydrolyzed to the free boronic acid:

  • Hydrolysis Conditions : Treatment with aqueous acid (e.g., HCl) or mild base in a mixture of water and organic solvent.
  • Purification : The boronic acid is isolated by extraction or crystallization.
  • Stability : Boronic acids can be prone to dehydration to boroxines; thus, storage and handling under appropriate conditions are necessary.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield & Stereoselectivity Notes
Miyaura Borylation Vinyl halide, B2pin2, Pd catalyst, base 80–130 °C, 3–6 h 60–85%, high (E)-selectivity Widely used, scalable, functional group tolerant
Organolithium/Grignard + Boron Vinyl organolithium/Grignard, trialkyl borate Low temperature, inert atmosphere Moderate to high, stereoretentive Requires careful handling of organometallics
Hydroboration of Alkynes Alkynyl pyridine, borane reagents, metal catalyst Room temp to reflux Variable, catalyst-dependent Useful for regioselective synthesis
Hydrolysis of Boronate Esters Boronate ester, aqueous acid/base Mild conditions Quantitative Final step to obtain free boronic acid

Research Findings and Notes

  • The palladium-catalyzed Miyaura borylation remains the most practical and widely adopted method for preparing this compound due to its efficiency and stereoselectivity.
  • Organometallic routes involving Grignard reagents and diisopropylaminoborane have been reported for related organoboron compounds, offering alternative pathways under milder conditions.
  • The stereochemistry of the vinyl group is generally preserved throughout the synthesis, which is critical for the compound's application in stereoselective synthesis.
  • The choice of catalyst and reaction conditions can influence the yield and purity, with newer palladium complexes such as XPhos-Pd-G3 showing improved activity in related borylation reactions.
  • Hydrolysis of boronate esters to boronic acids is a standard post-synthesis step, requiring mild conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

(E)-(2-(Pyridin-3-yl)vinyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Styrylboronic Acid (E-Phenylethenylboronic Acid)

Structural Differences : Styrylboronic acid replaces the pyridin-3-yl group with a phenyl ring. The absence of nitrogen eliminates hydrogen-bonding and metal-coordination capabilities inherent to pyridine.
Reactivity and Acidity : The phenyl group is electron-donating, resulting in a higher pKa (~9.0) compared to (E)-(2-(Pyridin-3-yl)vinyl)boronic acid (estimated pKa ~8.5). This reduced acidity may slow protodeboronation in cross-coupling reactions .
Applications : Styrylboronic acid is widely used in polymer synthesis and as a building block for fluorescent probes. Its lower reactivity in metal-free bioorthogonal reactions contrasts with pyridinyl derivatives, which exhibit enhanced selectivity in tetrazine ligations .

Pyridinyl Boronic Acids

2-Fluoro-3-pyridineboronic Acid

Key Features : The fluorine atom at the 2-position increases electron withdrawal, lowering the pKa (~7.8) and accelerating Suzuki coupling rates. Its molecular weight (140.91 g/mol) is lower than the vinyl analog due to the absence of the vinyl group .
Applications : Used in synthesizing kinase inhibitors and GSK-3α substrates, where electronic tuning is critical .

2-Methoxy-3-pyridineboronic Acid

Key Features : The methoxy group is electron-donating, raising the pKa (~8.2) and reducing reactivity in cross-couplings. This compound (MW: 153.94 g/mol) is employed in modifying drug candidates to enhance solubility .

Other Vinyl Boronic Acids

This compound’s vinyl group enables conjugation and steric flexibility, distinguishing it from rigid aromatic analogs. For example, catechol borane derivatives exhibit lower yields in multicomponent reactions due to reduced acidity and stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) pKa (Estimated) Key Applications
This compound C₇H₇BNO₂ 147.95 ~8.5 Suzuki coupling, bioorthogonal
Styrylboronic Acid C₈H₉BO₂ 147.97 ~9.0 Polymer synthesis, probes
2-Fluoro-3-pyridineboronic Acid C₅H₅BFNO₂ 140.91 ~7.8 Kinase inhibitors
2-Methoxy-3-pyridineboronic Acid C₆H₈BNO₃ 153.94 ~8.2 Drug intermediates

Table 2: Reaction Performance in Cross-Couplings

Compound Coupling Efficiency* Stability to Protodeboronation
This compound High Moderate
Styrylboronic Acid Moderate High
2-Fluoro-3-pyridineboronic Acid Very High Low
2-Methoxy-3-pyridineboronic Acid Moderate High

*Based on reported yields in Suzuki reactions .

Research Findings

  • Acidity-Driven Reactivity : The pyridinyl group in this compound enhances acidity, enabling faster transmetallation in cross-couplings compared to styrylboronic acid .
  • Bioorthogonal Selectivity: The vinyl boronic acid moiety allows selective reactions with tetrazines, while the pyridine nitrogen enables coordination with metal catalysts, a feature absent in non-heterocyclic analogs .
  • Spectroscopic Signatures : Pyridinyl boronic acids exhibit distinct NMR shifts (e.g., δ ~8.42 ppm for pyridine protons) and IR stretches (~1,350 cm⁻¹ for B-O), aiding in characterization .

Q & A

Q. What are the most reliable synthetic routes for preparing (E)-(2-(Pyridin-3-yl)vinyl)boronic acid?

The synthesis typically involves palladium-catalyzed coupling or lithiation-borylation strategies. For example:

  • Bromination : Introduce a bromine atom to a pyridine precursor, followed by lithiation using n-butyllithium to generate a reactive intermediate .
  • Borylation : React the lithiated intermediate with a borate ester (e.g., trimethyl borate) under controlled低温 conditions (−50°C) to avoid side reactions .
  • Purification : Use chromatography or recrystallization to isolate the product. Key factors include solvent choice (polar aprotic solvents like THF) and reaction time optimization .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

The boronic acid group acts as a nucleophile, undergoing transmetalation with a palladium catalyst (e.g., Pd(PPh₃)₄) to form carbon-carbon bonds. The pyridinylvinyl moiety enhances electron-deficient character, improving reactivity with aryl halides. Typical conditions include:

  • Base: K₂CO₃ or NaOAc in ethanol/water mixtures.
  • Temperature: 80–100°C under inert atmosphere.
  • Yields depend on steric hindrance and electronic effects of coupling partners .

Q. What safety precautions are essential when handling this compound?

  • Skin/Eye Exposure : Immediately rinse with water for ≥15 minutes; remove contaminated clothing .
  • Inhalation : Move to fresh air; monitor for respiratory irritation.
  • Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis or boroxine formation .
  • Toxicity : Limited acute toxicity data; assume potential for delayed effects and use fume hoods .

Q. Which spectroscopic techniques are optimal for structural confirmation?

  • ¹H/¹³C NMR : Confirm regiochemistry of the vinyl and pyridine groups (e.g., coupling constants for E/Z isomerism).
  • IR Spectroscopy : Identify B-O stretching (∼1340 cm⁻¹) and pyridine ring vibrations .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for boron (¹⁰B/¹¹B) .

Q. How does the pyridine ring influence the compound’s stability and reactivity?

The pyridine ring stabilizes the boronic acid via resonance and chelation with the boron atom. However, it increases sensitivity to moisture and pH changes , requiring anhydrous storage. The vinyl group introduces stereochemical considerations (e.g., E/Z isomer stability) .

Advanced Research Questions

Q. How can contradictory NMR and X-ray crystallography data be resolved for this compound?

  • Dynamic Effects : NMR may average signals for flexible substituents, whereas X-ray captures static structures. Use low-temperature NMR or DFT calculations to reconcile discrepancies .
  • Crystallization Artifacts : Ensure single-crystal X-ray data (via SHELXL refinement) to avoid packing-induced distortions .

Q. What strategies improve low yields in cross-coupling reactions with sterically hindered partners?

  • Catalyst Optimization : Use bulky ligands (e.g., SPhos) to reduce steric crowding around palladium.
  • Microwave Assistance : Enhance reaction rates and yields (e.g., 30%→75% in 10 minutes) .
  • Solvent Screening : Switch to DMF or toluene to improve solubility of hindered substrates .

Q. How does the trifluoromethyl group in analogous compounds affect reactivity comparisons?

Trifluoromethyl substituents (e.g., in {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid) increase electron-withdrawing effects , accelerating transmetalation but reducing stability. Compare kinetic data via Arrhenius plots to quantify rate differences .

Q. What methodologies address hydrolytic instability during long-term storage?

  • Lyophilization : Convert to a stable boroxine trimer under vacuum, then regenerate with aqueous acid before use .
  • Coordination Complexes : Form stable adducts with diethanolamine or pinacol to suppress hydrolysis .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Docking Studies : Simulate interactions with enzymes or catalysts to guide functionalization (e.g., para vs. meta substitution) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(E)-(2-(Pyridin-3-yl)vinyl)boronic acid
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(E)-(2-(Pyridin-3-yl)vinyl)boronic acid

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